molecular formula C11H13NO4 B14243429 1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline CAS No. 384339-75-7

1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline

Cat. No.: B14243429
CAS No.: 384339-75-7
M. Wt: 223.22 g/mol
InChI Key: ANZSCHXDFDGXEJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline typically involves the incorporation of the furan nucleus into the proline structure. One common synthetic route involves the reaction of furan-2-carboxaldehyde with L-proline under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).

Scientific Research Applications

1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline can be compared with other furan derivatives such as:

Properties

CAS No.

384339-75-7

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO4/c13-9(10-4-2-6-16-10)7-12-5-1-3-8(12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15)/t8-/m0/s1

InChI Key

ANZSCHXDFDGXEJ-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)C2=CC=CO2)C(=O)O

Canonical SMILES

C1CC(N(C1)CC(=O)C2=CC=CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.